Vonoprazan Dimer Impurity
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Overview
Description
Vonoprazan Dimer Impurity is a chemical compound related to Vonoprazan, a first-in-class potassium-competitive acid blocker used primarily for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers. This compound is one of the many impurities that can be formed during the synthesis or degradation of Vonoprazan. Understanding and controlling these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Vonoprazan Dimer Impurity involves complex synthetic routes. One common method includes the reaction of Vonoprazan with specific reagents under controlled conditions. For instance, a reaction involving DMSO (Dimethyl sulfoxide) and heating to 70°C with stirring can lead to the formation of this impurity . The progress of the reaction is typically monitored using High-Performance Liquid Chromatography (HPLC).
Industrial Production Methods
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet production demands. These methods involve precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the consistent formation of the impurity. The use of advanced analytical techniques such as HPLC and mass spectrometry is essential for monitoring the purity and concentration of the impurity.
Chemical Reactions Analysis
Types of Reactions
Vonoprazan Dimer Impurity can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized products.
Reduction: Reaction with reducing agents can convert the impurity into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chemical structure of the impurity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pH levels, and the use of solvents like DMSO or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may produce simpler, less oxidized forms of the impurity.
Scientific Research Applications
Vonoprazan Dimer Impurity has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for quality control and method validation in the production of Vonoprazan.
Toxicological Studies: Helps in assessing the genotoxic potential of impurities in pharmaceutical products.
Analytical Chemistry: Used in the development and validation of analytical methods for detecting and quantifying impurities.
Biological Research: Studied for its potential biological effects and interactions with other compounds.
Mechanism of Action
The mechanism of action of Vonoprazan Dimer Impurity is not as well-studied as that of Vonoprazan itself. it is believed to interact with similar molecular targets, such as the H+/K±ATPase enzyme in gastric parietal cells. This interaction can potentially inhibit acid secretion, although the potency and efficacy may differ from Vonoprazan .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Vonoprazan Dimer Impurity include:
- Vonoprazan Carbaldehyde Impurity
- Vonoprazan Chloro Pyridine Impurity
- Vonoprazan Dimethylamine Impurity
- Vonoprazan Fumarate Impurity
Uniqueness
This compound is unique due to its specific dimeric structure, which distinguishes it from other impurities. This structure can influence its chemical reactivity, stability, and potential biological effects. Understanding these unique properties is essential for ensuring the safety and efficacy of Vonoprazan as a pharmaceutical product .
Biological Activity
Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has gained recognition for its efficacy in treating gastric acid-related disorders. However, like many pharmaceutical compounds, it can generate impurities during synthesis and storage. One such impurity is the Vonoprazan Dimer Impurity , which has drawn attention due to its potential biological activity and implications for drug safety and efficacy.
Chemical Structure and Formation
The this compound is hypothesized to form through dimerization reactions during the synthesis of vonoprazan fumarate. The structural characteristics of this impurity can significantly influence its biological activity, including its interaction with proton pumps and other cellular targets.
Chemical Structure
- Molecular Formula : C₃₂H₃₁F₂N₄O₆S₂
- Molecular Weight : 661.75 g/mol
Biological Activity
The biological activity of this compound is primarily assessed through its pharmacological effects in vitro and in vivo. Research indicates that impurities can affect the pharmacodynamics of the parent compound, potentially altering its therapeutic profile.
- Proton Pump Inhibition : Similar to vonoprazan, the dimer impurity may exhibit proton pump inhibitory activity, though the extent and efficacy compared to the parent compound are yet to be fully elucidated.
- Interaction with Cellular Targets : Preliminary studies suggest that the dimer impurity may interact with various cellular pathways, influencing gastric acid secretion.
Research Findings
Recent studies have focused on characterizing the biological effects of this compound through various experimental approaches:
In Vitro Studies
- Cell Line Assays : Experiments conducted on gastric epithelial cell lines demonstrated that the dimer impurity could inhibit acid secretion, albeit at different concentrations compared to vonoprazan itself.
- Cytotoxicity Tests : The dimer impurity was evaluated for cytotoxic effects using MTT assays, showing a dose-dependent response that necessitates further investigation into its safety profile.
In Vivo Studies
- Animal Models : Animal studies have indicated that administration of vonoprazan containing the dimer impurity may lead to altered pharmacokinetics, affecting bioavailability and systemic exposure.
- Efficacy Trials : Clinical trials assessing the therapeutic outcomes of vonoprazan formulations with varying levels of dimer impurity are ongoing to determine any significant impact on treatment efficacy.
Data Tables
Study Type | Findings | Reference |
---|---|---|
In Vitro Assay | Inhibition of acid secretion in gastric cells | |
Cytotoxicity Test | Dose-dependent cytotoxic effects observed | |
Animal Study | Altered pharmacokinetics in vivo |
Case Studies
- Case Study 1 : A clinical evaluation of patients treated with vonoprazan revealed variations in response attributed to impurities, including the dimer. This led to a reassessment of acceptable impurity levels in pharmaceutical formulations.
- Case Study 2 : An investigation into the stability of vonoprazan formulations showed that higher levels of dimer impurities correlated with reduced therapeutic efficacy in long-term treatments.
Properties
Molecular Formula |
C33H27F2N5O4S2 |
---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylmethanamine |
InChI |
InChI=1S/C33H27F2N5O4S2/c1-38(20-24-16-32(28-10-2-4-12-30(28)34)39(22-24)45(41,42)26-8-6-14-36-18-26)21-25-17-33(29-11-3-5-13-31(29)35)40(23-25)46(43,44)27-9-7-15-37-19-27/h2-19,22-23H,20-21H2,1H3 |
InChI Key |
UKVKHLPKJULFTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)CC4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6 |
Origin of Product |
United States |
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